molecular formula C9H10Cl4NO3P B12705567 Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate CAS No. 24138-46-3

Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate

Cat. No.: B12705567
CAS No.: 24138-46-3
M. Wt: 353.0 g/mol
InChI Key: MTQYQSWNIZZTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a pyridine ring substituted with four chlorine atoms and a phosphonate group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate typically involves the reaction of 2,3,5,6-tetrachloropyridine with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phosphite group replaces one of the chlorine atoms on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as toluene or xylene are often used to facilitate the reaction and improve the solubility of the reactants .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products

    Substituted Pyridines: Formed by nucleophilic substitution

    Phosphonic Acids: Formed by oxidation or hydrolysis

    Phosphines: Formed by reduction

Mechanism of Action

The mechanism of action of diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their catalytic activity. The presence of the phosphonate group allows it to mimic the natural substrates of certain enzymes, leading to competitive inhibition . Additionally, the chlorine atoms on the pyridine ring enhance the compound’s reactivity and facilitate its interaction with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate is unique due to its specific substitution pattern on the pyridine ring and the presence of the phosphonate group. This combination of features imparts distinct reactivity and makes it a valuable compound for various applications in chemistry and related fields .

Properties

CAS No.

24138-46-3

Molecular Formula

C9H10Cl4NO3P

Molecular Weight

353.0 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-diethoxyphosphorylpyridine

InChI

InChI=1S/C9H10Cl4NO3P/c1-3-16-18(15,17-4-2)7-5(10)8(12)14-9(13)6(7)11/h3-4H2,1-2H3

InChI Key

MTQYQSWNIZZTPR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.